Ethyl 11-(4-iodophenyl)undecanoate

Description

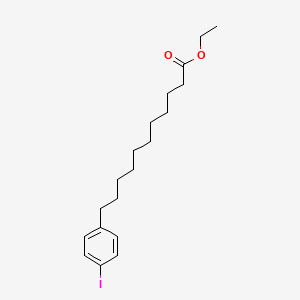

Ethyl 11-(4-iodophenyl)undecanoate (CAS: 99-79-6, molecular formula: C₁₉H₂₉IO₂) is a long-chain iodinated aromatic ester with a molecular weight of 416.34 g/mol. Structurally, it comprises an undecanoic acid backbone esterified with ethanol and substituted at the 11-position with a 4-iodophenyl group. This compound is a viscous, colorless to pale yellow liquid with a density of 1.252 g/cm³ and a boiling point of 423.3°C at 760 mmHg . Its primary historical application is as a radiocontrast agent (Iophendylate) for myelography, leveraging the iodine atom’s radiopacity for spinal imaging . Synthesis typically involves esterification of 11-(4-iodophenyl)undecanoic acid with ethanol under acidic or catalytic conditions, though specific protocols for analogous compounds (e.g., ethyl 10-(4-iodophenyl)undecanoate) highlight the use of activated intermediates like ethyl 11-(chlorocarbonyl)undecanoate in nucleophilic acyl substitution reactions .

Properties

CAS No. |

5933-75-5 |

|---|---|

Molecular Formula |

C19H29IO2 |

Molecular Weight |

416.3 g/mol |

IUPAC Name |

ethyl 11-(4-iodophenyl)undecanoate |

InChI |

InChI=1S/C19H29IO2/c1-2-22-19(21)12-10-8-6-4-3-5-7-9-11-17-13-15-18(20)16-14-17/h13-16H,2-12H2,1H3 |

InChI Key |

BBFSXKUIVDQMIR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCC1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 11-(4-iodophenyl)undecanoate can be synthesized through the esterification of 11-(4-iodophenyl)undecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 11-(4-iodophenyl)undecanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Reduction: Formation of 11-(4-iodophenyl)undecanol.

Oxidation: Formation of 11-(4-iodophenyl)undecanoic acid.

Scientific Research Applications

Ethyl 11-(4-iodophenyl)undecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 11-(4-iodophenyl)undecanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodophenyl group can facilitate binding to hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 11-(4-iodophenyl)undecanoate belongs to a broader class of undecanoate esters with structural or functional analogs. Below is a detailed comparison:

Structural and Functional Analogues

Key Differences and Trends

Functional Group Impact: The 4-iodophenyl group in this compound confers radiopacity, critical for diagnostic imaging, whereas thioether-linked amines (e.g., CUE–CA) enable pH-responsive behavior in drug delivery systems . Terminal double bonds (e.g., Ethyl 10-undecenoate) enhance reactivity for further chemical modifications, such as thiol-ene click chemistry .

Synthetic Pathways: this compound and its analogs often employ esterification or thiol-ene reactions. For example, cellulose-derived esters (CUE–MPA, CUE–CA) are synthesized via UV-induced thiol-ene coupling, contrasting with the nucleophilic acyl substitution used for iodophenyl derivatives .

Physicochemical Properties: Solubility: this compound is sparingly soluble in water but miscible with ethanol and chloroform, whereas ionic cellulose derivatives (e.g., CUE–DEAET) exhibit organo-solubility and pH-dependent aqueous stability . Thermal Stability: Iodinated derivatives (e.g., Iophendylate) show higher thermal stability (bp >400°C) compared to non-halogenated esters like Ethyl 10-undecenoate (bp ~209.8°C) .

Applications: Diagnostics: Iodinated undecanoates are niche in myelography due to declining use over safety concerns (e.g., arachnoiditis) . Drug Delivery: Cellulose-based undecanoates (e.g., CUE–DEAET) are emerging in stimuli-responsive nanomedicine .

Research Findings and Data

Nanoparticle Performance

| Nanoparticle (Source Compound) | Average Diameter (nm) | Stimuli Response | Application Potential | Reference |

|---|---|---|---|---|

| CUE–MPA | 80–330 | None | Passive drug carriers | |

| CUE–DEAET | 90–180 | pH-responsive | Targeted drug delivery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.